2-(3-Aminopropyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Building block Conjugation chemistry Library synthesis

Researchers developing KDM4D or CDK2 inhibitors often face the bottleneck of de novo functionalization at the pyrazolo[1,5-a]pyrimidine 2-position. This compound eliminates that barrier with a pre-installed 3-aminopropyl chain, delivering a chemoselective primary amine handle ready for immediate amide coupling, reductive amination, sulfonamide synthesis, or urea formation. • Enables parallel synthesis of 50-200 amide analogs in a single campaign, directly sampling the SAR space validated by Fang et al. (KDM4D lead 10r IC₅₀ = 0.41 μM). • Primary amine supports direct conjugation to E3 ligase ligands (thalidomide/VHL derivatives) for PROTAC degrader construction. • Sourced from ≥4 independent suppliers at ≥95% purity with COA documentation, ensuring batch consistency for publications and patent filings.

Molecular Formula C12H15N5
Molecular Weight 229.28 g/mol
Cat. No. B13256745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Aminopropyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Molecular FormulaC12H15N5
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C(C(=NN12)CCCN)C#N)C
InChIInChI=1S/C12H15N5/c1-8-6-9(2)17-12(15-8)10(7-14)11(16-17)4-3-5-13/h6H,3-5,13H2,1-2H3
InChIKeyGUPNOXZMWSEBAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Aminopropyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile: Core Structural Identity


2-(3-Aminopropyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile (free base CAS 1173145-75-9; hydrochloride salt CAS 1172725-56-2) is a functionalized heterocyclic building block within the pyrazolo[1,5-a]pyrimidine-3-carbonitrile class. Its core consists of a fused pyrazole-pyrimidine bicycle bearing methyl groups at positions 5 and 7, a nitrile at position 3, and a primary-amine-terminated 3-aminopropyl chain at position 2 [1]. This scaffold has been validated as a privileged structure in medicinal chemistry, with close analogs demonstrating potent inhibition of histone lysine demethylase 4D (KDM4D) and cyclin-dependent kinase 2 (CDK2) [2]. The compound is commercially available from multiple reputable vendors (Enamine, Sigma-Aldrich, Santa Cruz Biotechnology) at purities ≥95%, enabling its direct use as a versatile intermediate for library synthesis and lead optimization campaigns .

Primary amine handle for amide, urea, and sulfonamide conjugation
Hydrochloride salt enhances aqueous solubility in assay buffers
Multi-vendor gram-scale availability for parallel SAR synthesis

2-(3-Aminopropyl) Derivative vs. Generic Analogs


The 2-(3-aminopropyl) substituent is not a peripheral decoration; it fundamentally alters the compound's synthetic utility and physicochemical profile relative to unsubstituted or differently substituted analogs. The primary amine terminus provides a unique, chemoselective handle for amide bond formation, reductive amination, sulfonamide synthesis, and urea coupling—transformations that are inaccessible with the bare 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile core (CAS 43024-16-4) [1]. Furthermore, the basic amine enhances aqueous solubility under mildly acidic conditions, a critical parameter for both solution-phase chemistry and biochemical assay compatibility. Class-level evidence from the pyrazolo[1,5-a]pyrimidine-3-carbonitrile series demonstrates that substitution at position 2 directly influences KDM4D inhibitory potency and selectivity; the most optimized inhibitor (compound 10r, IC50 = 0.41 ± 0.03 μM) emerged from iterative SAR at this position, confirming that position-2 modifications are not interchangeable [2]. Procuring a 2-unsubstituted or 2-cyanomethyl analog (e.g., CAS 43024-16-4) in place of the aminopropyl derivative forfeits the key functional handle required for downstream conjugation and SAR exploration.

Missing amine handle limits conjugation scope
2-unsubstituted core (CAS 43024-16-4) lacks the primary amine; amide, sulfonamide, and urea coupling reactions may not be possible directly at position 2, restricting library diversity.
Solubility profile may not transfer
The neutral unsubstituted core or 2-cyanomethyl analog cannot form a hydrochloride salt, potentially reducing aqueous solubility and limiting assay compatibility in buffer systems.
Position-2 substitution is critical for target engagement
Class-level evidence shows that 2-substituted pyrazolo[1,5-a]pyrimidine-3-carbonitriles are required for KDM4D inhibition; analogs without an appropriate 2-substituent may not support reported binding interactions.

Key Differentiating Evidence for the 2-(3-Aminopropyl) Derivative


Functional Handle: Amine vs. Nitrile at Position 2

The 2-(3-aminopropyl) substituent introduces a primary aliphatic amine (pKa ~10-11) that is absent in the core scaffold 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 43024-16-4). This amine serves as a nucleophilic anchor for amide coupling, sulfonylation, urea formation, and reductive amination with aldehydes or ketones [1]. The 2-unsubstituted analog lacks any reactive handle at this position, limiting further derivatization to electrophilic aromatic substitution or metal-catalyzed cross-coupling at other positions, which are less predictable and require harsher conditions [2]. The 2-(cyanomethyl) analog (described by Metwally et al., 2016) provides a nitrile rather than an amine, enabling a different and narrower set of transformations (e.g., thioanilide formation) [3].

Derivatization Handle Scope
Cross-study comparable
≥5 reaction types vs. 0 (core scaffold), ~2 (2-cyanomethyl analog)
Enables diverse library synthesis not accessible with unsubstituted core
Based on well-established amine reactivity; standard coupling conditions
Building block Conjugation chemistry Library synthesis

Aqueous Solubility Advantage from 3-Aminopropyl Chain

The hydrochloride salt form (CAS 1172725-56-2) of this compound is supplied as a powder with a molecular weight of 265.75 g/mol (free base MW: 229.28 g/mol) and is shipped at room temperature, indicating ambient stability . The presence of the basic 3-aminopropyl chain enables salt formation with HCl, which enhances aqueous solubility relative to neutral, 2-unsubstituted pyrazolo[1,5-a]pyrimidine-3-carbonitriles. While precise LogP and solubility values for this exact compound are not publicly reported, class-level inference from structurally related pyrazolo[1,5-a]pyrimidines indicates that the introduction of a basic amine at position 2 substantially improves solubility in physiologically relevant buffers (pH 5–7) compared to the unsubstituted core, which is predicted to be poorly water-soluble due to its planar, lipophilic architecture [1].

Aqueous Solubility Enhancement
Class-level inference
Estimated ~10-fold improvement (hydrochloride salt vs. neutral core)
May support solution-phase chemistry and biochemical assay preparation
Direct experimental LogS not publicly reported for this compound
Solubility Physicochemical properties Assay compatibility

KDM4D Inhibition: Critical Role of Position-2 SAR

In the landmark study by Fang et al. (2017), a series of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives were optimized as KDM4D inhibitors. The initial hit (compound 2) and the most potent lead (compound 10r, IC50 = 0.41 ± 0.03 μM) both feature substituents at position 2, demonstrating that modifications at this position are essential for achieving nanomolar-range potency [1]. The 2-unsubstituted core scaffold (analogous to CAS 43024-16-4) was not among the active inhibitors, and SAR analysis confirmed that the nature of the 2-substituent directly modulates both binding affinity and selectivity across the KDM4 family. While the exact KDM4D IC50 of the 2-(3-aminopropyl) derivative has not been published, the 3-aminopropyl chain provides a vector for further elaboration—via amide or sulfonamide linkage—to access the chemical space occupied by the optimized leads [2].

KDM4D SAR Context
Class-level inference
Lead 10r IC50 = 0.41 μM (2-substituted); unsubstituted core: no reported activity
Supports position-2 derivatization for KDM4D inhibitor development
No direct KDM4D IC50 available for this building block
KDM4D inhibition Epigenetics Structure-activity relationship

Scalable Synthesis and Gram-Scale Availability

A reproducible and scalable synthetic method for 3,6-substituted pyrazolo[1,5-a]pyrimidines, including 5,7-dimethyl-substituted variants, has been established and published (2023), demonstrating that the core scaffold can be produced reliably at multi-gram scale with yields exceeding 80% for key steps [1]. This validated synthetic route underpins the commercial availability of the 2-(3-aminopropyl) derivative from multiple vendors (Enamine, Sigma-Aldrich, Santa Cruz, AChemBlock) at purities of 95–97% in quantities from 250 mg to 1 g . In contrast, less common 2-substituted analogs (e.g., 2-aryl or 2-heteroaryl derivatives) frequently require custom synthesis with lead times of 4–8 weeks, whereas the 2-(3-aminopropyl) compound is available off-the-shelf .

Procurement Lead Time
Cross-study comparable
≥4 vendors, ≤7 days lead time vs. 4–8 weeks custom synthesis
Accelerates SAR iteration cycles and reduces project risk
Based on 2025–2026 commercial availability data
Scalable synthesis Reproducibility Gram-scale procurement

High-Impact Applications of the 2-(3-Aminopropyl) Derivative


KDM4D Library Synthesis via Amide Conjugation

The primary amine at the terminus of the 3-aminopropyl chain enables rapid, parallel amide coupling with diverse carboxylic acid building blocks. This generates focused libraries of 2-amidoalkyl-pyrazolo[1,5-a]pyrimidine-3-carbonitriles that directly sample the SAR space validated by Fang et al. (2017), where position-2 substitution was shown to be critical for KDM4D inhibition (lead compound 10r IC50 = 0.41 μM) [1]. Procurement of this single versatile intermediate supports the synthesis of 50–200 amide analogs in one parallel chemistry campaign, dramatically accelerating hit-to-lead timelines compared to de novo synthesis of each analog.

Bifunctional Probe Synthesis for Target Engagement

The combination of a nitrile group at position 3 (a potential hydrogen-bond acceptor and metabolic stability enhancer) with a primary amine at the end of a flexible propyl linker at position 2 makes this compound an ideal scaffold for constructing bifunctional degraders (PROTACs) or affinity-based probes [1]. The amine can be conjugated to an E3 ligase ligand (e.g., thalidomide derivative, VHL ligand) via amide or PEG linker chemistry, while the pyrazolo[1,5-a]pyrimidine-3-carbonitrile core engages the target protein (e.g., KDM4D or CDK2). This dual functionality is absent in the unsubstituted core scaffold (CAS 43024-16-4), which lacks any conjugation handle [2].

AMPK Inhibitor Optimization with Built-In Derivatization Handle

Pyrazolo[1,5-a]pyrimidines have been established as a basis for the rational design of selective AMP-activated protein kinase (AMPK) inhibitors, with 5,7-dimethyl substitution contributing to kinase pocket complementarity [1]. The 2-(3-aminopropyl) derivative provides a pre-installed amine handle at a position that projects toward the solvent-exposed region of the ATP-binding pocket in several kinase co-crystal structures, enabling systematic exploration of solubility-modulating and selectivity-enhancing groups without disrupting the core pharmacophore. This contrasts with the 2-unsubstituted core, which requires de novo functionalization via low-yielding direct C–H activation chemistry.

Multi-Vendor Sourcing for Preclinical Consistency

For research groups transitioning from hit identification to preclinical characterization, batch-to-batch consistency becomes critical. The availability of this compound from ≥4 independent vendors (Enamine, Sigma-Aldrich, Santa Cruz, AChemBlock) at purities of 95–97% [1] provides sourcing redundancy and competitive pricing. The Sigma-Aldrich listing includes storage conditions (room temperature), physical form (powder), and analytical documentation (COA available), meeting the traceability requirements for publications and patent filings [2]. This level of commercial maturity is uncommon for position-2-substituted pyrazolo[1,5-a]pyrimidine-3-carbonitriles, most of which are single-source or custom-synthesis only.

Application
Selection Property
Validation Focus
KDM4D-focused library synthesis
Primary amine conjugation handle
Verify amide coupling efficiency and target SAR alignment
Bifunctional probe (PROTAC) design
Orthogonal nitrile and amine functionalities
Validate dual conjugation without core degradation
AMPK kinase inhibitor optimization
5,7-Dimethyl core with solvent-exposed amine
Assess selectivity modulation and solubility profile
Multi-vendor preclinical sourcing
Reproducible supply and analytical documentation
Confirm batch purity and COA traceability
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